1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(fluorobenzoyl)propyl)-2-(m-fluorophenyl)-
CAS No.: 74203-69-3
Cat. No.: VC18457486
Molecular Formula: C26H32ClF2NO3
Molecular Weight: 480.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74203-69-3 |
|---|---|
| Molecular Formula | C26H32ClF2NO3 |
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | 4-[5-ethyl-2-(3-fluorophenyl)-1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl]-1-(4-fluorophenyl)butan-1-one;chloride |
| Standard InChI | InChI=1S/C26H31F2NO3.ClH/c1-2-21-18-31-25(20-5-3-6-23(28)17-20)32-26(21)12-15-29(16-13-26)14-4-7-24(30)19-8-10-22(27)11-9-19;/h3,5-6,8-11,17,21,25H,2,4,7,12-16,18H2,1H3;1H |
| Standard InChI Key | QWSKKPFYSYBPDU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1COC(OC12CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)F.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(fluorobenzoyl)propyl)-2-(m-fluorophenyl)- combines a spirocyclic amine framework with fluorobenzoyl and m-fluorophenyl moieties. The spiro center at the 9-position bridges two heterocyclic rings: a 1,3-dioxolane ring and a piperidine-derived azoniaspiro system. Key structural features include:
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Molecular Formula:
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Molecular Weight: 480.0 g/mol
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IUPAC Name: 4-[5-ethyl-2-(3-fluorophenyl)-1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl]-1-(4-fluorophenyl)butan-1-one chloride .
Table 1: Comparative Physicochemical Data
| Property | Value |
|---|---|
| CAS Registry Number | 74203-69-3 |
| Canonical SMILES | CCC1COC(OC12CCNH+CCCC(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)F.[Cl-] |
| Exact Mass | 480.1987 g/mol |
| XLogP3-AA | 4.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
The presence of two fluorine atoms and a quaternary ammonium center confers moderate polarity, with a calculated XLogP3-AA of 4.2 indicating balanced lipophilicity for blood-brain barrier penetration . The chloride counterion ensures solubility in polar aprotic solvents, as evidenced by supplier data listing dimethyl sulfoxide (DMSO) as a recommended solvent .
Synthetic Pathways and Optimization
Synthesis of this spirocyclic compound involves a multi-step sequence, typically proceeding through:
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Formation of the Spirocyclic Core: Cyclocondensation of 5-ethyl-1,3-dioxolane-2-carbaldehyde with a piperidine derivative under acid catalysis generates the 1,3-dioxa-9-azaspiro[5.5]undecane scaffold.
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Propyl Side Chain Installation: Nucleophilic alkylation at the 9-position using 3-(fluorobenzoyl)propyl bromide introduces the fluorobenzoyl moiety.
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Aromatic Substitution: Electrophilic fluorination at the meta position of the phenyl ring completes the m-fluorophenyl group.
Critical challenges include controlling stereochemistry at the spiro center and minimizing racemization during quaternary ammonium salt formation. Patent US20150126464A1 highlights analogous synthetic strategies for spirocyclic compounds targeting neurological targets, though specific reaction conditions for this compound remain proprietary .
Biological Activity and Mechanistic Insights
The compound’s biological profile stems from its structural similarity to sigma receptor ligands. Sigma-1 receptor binding assays (Ki < 50 nM) suggest high affinity, potentially explaining its neuroprotective effects observed in preclinical models . Key mechanistic aspects include:
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Receptor Interaction: Molecular docking studies predict that the fluorobenzoyl group occupies the hydrophobic pocket of sigma-1 receptors, while the spirocyclic amine forms hydrogen bonds with Glu172 and Asp188 residues .
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Lipophilicity Enhancement: Fluorine substitution increases membrane permeability, as evidenced by a 2.3-fold higher BBB penetration score compared to non-fluorinated analogs in parallel artificial membrane assays.
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Ion Channel Modulation: Patch-clamp experiments on hippocampal neurons demonstrate 30% inhibition of NMDA receptor currents at 10 μM, implicating glutamatergic pathway involvement .
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